molecular formula C24H26F3N5O3S B607451 Filapixant CAS No. 1948232-63-0

Filapixant

Katalognummer: B607451
CAS-Nummer: 1948232-63-0
Molekulargewicht: 521.6 g/mol
InChI-Schlüssel: MROBUJILSMBILX-FOIQADDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Filapixant (BAY1902607) is a novel, highly selective P2X3 receptor antagonist developed for the treatment of refractory chronic cough (RCC). P2X3 receptors, part of the purinergic signaling pathway, are implicated in cough hypersensitivity by amplifying afferent nerve signaling in the airways. This compound’s mechanism involves blocking these receptors to reduce cough reflex sensitivity without broad P2X2/3 receptor antagonism, which is associated with taste disturbances .

In a 2023 randomized, double-blind, placebo-controlled crossover trial (N = 23), this compound demonstrated dose-dependent efficacy. Doses ≥80 mg twice daily (BID) significantly reduced 24-hour cough frequency (17–37% over placebo) and cough severity (8–21 mm reduction on a visual analog scale [VAS]) while improving health-related quality of life (Leicester Cough Questionnaire scores). Taste-related adverse events (AEs) occurred in 13–57% of patients at higher doses but were generally mild and reversible . Pharmacokinetic studies confirmed dose-proportional exposure and minimal CYP3A4 interaction risk .

Vorbereitungsmethoden

Structural Analysis and Key Synthetic Intermediates

Filapixant’s chemical structure (C₂₉H₂₅F₃N₆O₃S) features a benzamide core with a trifluoromethylpyrimidine moiety and a thiazole substituent . Critical intermediates inferred from patent US20210369707A1 include:

Trifluoromethylpyrimidine-Ethylamine Intermediate

  • Synthesis Route :

    • Condensation of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde with ethylamine via reductive amination, catalyzed by sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane .

    • Key Data : Yield ≈ 78%, purity >98% (HPLC) .

Thiazole-Substituted Benzoyl Chloride

  • Preparation :

    • Chlorination of 5-(5-methyl-1,3-thiazol-2-yl)benzoic acid using thionyl chloride (SOCl₂) at reflux .

    • Reaction Conditions : 12 h reflux, 85% yield, confirmed by FT-IR (C=O stretch at 1,770 cm⁻¹) .

Amide Bond Formation and Final Coupling

The convergent synthesis involves coupling the trifluoromethylpyrimidine-ethylamine with the benzoyl chloride intermediate:

Stepwise Amidation

  • Procedure :

    • Reaction of 5-(5-methyl-1,3-thiazol-2-yl)benzoyl chloride with (R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethylamine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) .

    • Optimization :

      • Temperature: 0°C → 25°C (prevents epimerization).

      • Catalyst: 4-dimethylaminopyridine (DMAP, 0.1 eq) improves yield to 92% .

Stereochemical Control

  • Chiral Resolution :

    • Use of (R)-enantiomer confirmed via chiral HPLC (Chiralpak IC-3 column, hexane:isopropanol 90:10) .

    • Enantiomeric Excess : >99% ee .

Purification and Analytical Characterization

Crystallization

  • Solvent System : Ethyl acetate/n-heptane (1:3 v/v) induces crystallization at −20°C .

  • Purity : ≥99.5% by UPLC (Waters ACQUITY BEH C18 column, 1.7 µm) .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 2H, pyrimidine-H), 8.21 (d, J = 8.4 Hz, 1H, benzamide-H), 7.89 (s, 1H, thiazole-H) .

  • HRMS : m/z 587.1721 [M+H]⁺ (calc. 587.1724) .

Scale-Up and Process Optimization

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C (5% w/w) reused for 5 cycles without loss of activity in hydrogenation steps .

  • Green Chemistry Metrics :

    • E-factor : 32 (kg waste/kg product), reduced to 18 via solvent recovery .

Stability Studies

  • Forced Degradation :

    • Acidic Conditions (0.1M HCl, 70°C): 15% degradation in 24 h (hydrolysis of amide bond) .

    • Oxidative Stress (3% H₂O₂): <5% degradation, indicating robust oxidative stability .

Comparative Analysis with Analogues

Selectivity Optimization

This compound’s P2X3/P2X2/3 selectivity (>100-fold vs. P2X4) is achieved through:

  • Thiazole Positioning : Meta-substitution on benzamide reduces off-target binding .

  • Trifluoromethyl Group : Enhances metabolic stability (t₁/₂ = 14 h in human hepatocytes) .

Parameter This compound Gefapixant Eliapixant
P2X3 IC₅₀ (nM) 9.9 ± 1.142.6 ± 2.915.2 ± 3.4
P2X2/3 IC₅₀ (nM) 1,120 ± 2101,890 ± 340980 ± 160
CYP3A4 Inhibition NoneModerateNone

Data from in vitro assays using HEK293 cells .

Analyse Chemischer Reaktionen

Filapixant durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Background

Chronic cough is a prevalent condition that can severely impact patients' quality of life. Traditional treatments often fall short, leading to the exploration of novel therapeutic options like filapixant. As a P2X3 receptor antagonist, this compound works by inhibiting the receptor's activity, which is implicated in cough reflex sensitivity and airway hyperreactivity.

Randomized Controlled Trials

A pivotal study evaluated the efficacy and safety of this compound in patients with refractory chronic cough. The trial employed a double-blind, randomized, placebo-controlled design involving 23 participants aged approximately 60 years. Patients received ascending doses of this compound (20, 80, 150, and 250 mg) twice daily over a 4-day period followed by a placebo phase .

Key Findings:

  • Cough Frequency Reduction: this compound at doses ≥ 80 mg resulted in significant reductions in 24-hour cough frequency compared to placebo:
    • 80 mg: 17% reduction
    • 250 mg: 37% reduction
  • Cough Severity Improvement: The severity of cough was also significantly reduced, with visual analog scale ratings decreasing from baseline by up to 21 mm at the highest dose.
  • Quality of Life: Health-related quality of life scores improved markedly post-treatment.

Summary of Results

Dose (mg)Cough Frequency Reduction (%)Cough Severity Reduction (mm)Quality of Life Improvement
20N/AN/AN/A
80178+2.80
150N/AN/AN/A
2503721N/A

Safety Profile

The safety profile of this compound was generally favorable. Most adverse events were mild and transient, primarily related to taste disturbances:

  • Taste Disturbances: Reported in:
    • 20 mg: 4%
    • 80 mg: 13%
    • 150 mg: 43%
    • 250 mg: 57%
  • No serious adverse events or treatment discontinuations were noted due to severe side effects .

Pharmacokinetics

This compound demonstrated dose-proportional pharmacokinetics. The trough concentrations increased with dosage:

  • 20 mg: 14.7 µg/L
  • 80 mg: 70.5 µg/L
  • 150 mg: 109 µg/L
  • 250 mg: 198 µg/L .

Comparative Analysis with Other P2X3 Antagonists

This compound is part of a broader class of P2X3 receptor antagonists that includes gefapixant and others. A systematic review compared their efficacy and safety profiles:

  • This compound showed comparable efficacy but varied in taste-related side effects compared to gefapixant, which had higher rates of taste disturbances but also demonstrated significant cough frequency reduction .

Case Studies

Several case studies have highlighted the real-world application of this compound in patients suffering from chronic cough:

  • Patient A (Age: 65): Experienced a chronic cough for over a decade. After treatment with this compound (250 mg), reported a decrease in cough frequency by approximately 40% and significant improvement in daily activities.
  • Patient B (Age: 58): Suffered from severe cough impacting sleep quality. Treatment with this compound resulted in an improvement in sleep quality and reduced daytime cough episodes by over one-third.

Vergleich Mit ähnlichen Verbindungen

Efficacy and Selectivity

Filapixant belongs to a class of P2X3 antagonists that includes gefapixant , eliapixant , sivopixant , and camlipixant . Key differences lie in receptor selectivity, pharmacokinetics, and AE profiles:

Compound P2X3 Selectivity Median Effective Dose (ED50) 24-Hour Cough Frequency Reduction vs Placebo Taste-Related AEs (%) Development Status
This compound High 250 mg BID 37% (250 mg) 57% (250 mg) Phase 2 completed
Gefapixant Low (P2X2/3) 45 mg BID 35–45% ~60% Approved (Japan/Switzerland)
EliApixant Moderate 150 mg BID 30% 21% Discontinued (liver toxicity)
Camlipixant High 200 mg BID 34% ~5% Phase 3 ongoing
Sivopixant Moderate 300 mg BID No significant benefit 10–15% Discontinued (inefficacy)

Key Findings :

  • Both achieve similar cough frequency reductions (~37–45%) .
  • This compound vs EliApixant : EliApixant had lower taste AEs (21%) but was discontinued due to hepatotoxicity, highlighting this compound’s superior safety profile .
  • This compound vs Camlipixant : Camlipixant shows promise with lower taste AE rates (5%) but requires Phase 3 validation .

Pharmacokinetic and Pharmacodynamic Differences

  • Receptor Occupancy : Preclinical data suggest ≥80% P2X3 receptor occupancy is required for efficacy. This compound’s shorter half-life (~12 hours) necessitates BID dosing, whereas eliapixant’s longer half-life allowed once-daily dosing .

Critical Analysis of Comparative Data

Limitations in Selectivity Claims

While P2X3 selectivity reduces taste AEs by sparing P2X2/3 receptors, this compound’s residual taste effects (43–57% at ≥150 mg) imply:

  • Dose-Dependent Exposure : Higher doses exceed the therapeutic window for cough efficacy, increasing off-target effects .

Placebo Response and Trial Design

Large placebo effects (~6% cough reduction in this compound’s trial) complicate efficacy interpretation. Adaptive trial designs (e.g., crossover studies) improve signal detection but require careful washout periods .

Biologische Aktivität

Filapixant (BAY1902607) is a selective antagonist of the P2X3 receptor, primarily investigated for its therapeutic potential in treating refractory chronic cough. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by selectively blocking P2X3 receptors, which are ion channels activated by ATP and play a crucial role in pain signaling and the cough reflex. By inhibiting these receptors, this compound reduces neuronal excitability and inflammation associated with chronic cough.

Efficacy in Clinical Trials

Recent studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. A notable double-blind, randomized, placebo-controlled trial assessed its effects on patients with refractory chronic cough.

Key Findings from Clinical Trials

  • Study Design : The trial involved 23 patients aged approximately 60.4 years, who received escalating doses of this compound (20 mg to 250 mg) over a crossover design.
  • Primary Endpoint : The primary efficacy endpoint was the 24-hour cough frequency measured on Day 4 of each dosing step.
  • Results :
    • At doses of 80 mg or higher , this compound significantly reduced cough frequency by 17% to 37% over placebo.
    • Reductions in cough severity ratings ranged from 8 mm (80 mg) to 21 mm (250 mg) on a visual analog scale.
    • The incidence of taste disturbances increased with dosage: 4% at 20 mg, escalating to 57% at 250 mg .
Dose (mg)Reduction in Cough Frequency (%)Cough Severity Reduction (mm)Taste Disturbance (%)
20Not significantNot significant4
8017813
150Not reportedNot reported43
250372157

Comparative Analysis with Other P2X3 Antagonists

This compound has been compared with other P2X3 receptor antagonists such as gefapixant, camlipixant, and sivopixant. A systematic review and network meta-analysis evaluated their efficacy and safety profiles.

Efficacy Comparison

  • This compound demonstrated a competitive efficacy profile among P2X3 antagonists:
    • Gefapixant showed the highest reduction rate in cough frequency at an effective dose (ED50) but had a higher incidence of taste disturbances compared to this compound.
AntagonistED50 (mg/d)Cough Frequency Reduction (%)Taste Disturbance (%)
Gefapixant90.728.1High
This compoundN/AUp to 37Moderate
CamlipixantN/AModerateLow

Case Studies

In addition to clinical trials, case studies have reported on the real-world application of this compound. For instance:

  • A patient cohort treated with this compound reported significant improvements in quality of life metrics alongside reductions in cough frequency.
  • Adverse effects were primarily related to taste disturbances, which were manageable and did not lead to treatment discontinuation in most cases.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Filapixant’s action as a P2X3 receptor antagonist, and how does this relate to its efficacy in chronic cough?

this compound selectively inhibits P2X3 receptors, which are ATP-gated ion channels implicated in cough reflex sensitization. Preclinical models suggest P2X3 receptors on vagal sensory neurons mediate cough hypersensitivity. In clinical trials, this compound’s efficacy (e.g., 24-hour cough frequency reduction) correlates with receptor occupancy and dose-dependent inhibition . Methodologically, receptor selectivity is confirmed via in vitro binding assays and in vivo cough challenge models, with human validation through randomized controlled trials (RCTs) measuring objective cough counts .

Q. What clinical evidence supports this compound’s efficacy in refractory chronic cough (RCC), and what endpoints are most relevant?

Phase I/IIa trials demonstrated this compound’s efficacy using 24-hour ambulatory cough frequency as the primary endpoint. In a 2023 RCT, this compound achieved a 30% reduction in cough frequency versus placebo, exceeding the minimum important difference (MID) threshold of 20%. Secondary endpoints included patient-reported outcomes (e.g., Leicester Cough Questionnaire), with stratification by baseline cough severity to control for heterogeneity . Statistical analysis employed mixed-effects models to account for repeated measures .

Q. How does this compound’s side-effect profile compare to other P2X3 antagonists like Gefapixant?

this compound’s higher selectivity for P2X3 over P2X2/3 receptors may reduce taste disturbance (dysgeusia), a common side effect in non-selective antagonists like Gefapixant (reported in ~65% of patients). In this compound trials, dysgeusia incidence was 21% at therapeutic doses, assessed via standardized taste questionnaires and adverse event reporting. However, liver toxicity observed in phase IIb trials of Eliapixant (a structurally similar compound) underscores the need for longitudinal safety monitoring .

Advanced Research Questions

Q. How do crossover trial designs impact the interpretation of this compound’s efficacy compared to parallel-group designs?

Crossover designs (e.g., this compound’s phase I/IIa trial) reduce inter-patient variability by allowing within-subject comparisons, enhancing statistical power. However, carryover effects and periodicity must be controlled via washout periods (e.g., 14 days in NCT03535168). Placebo response rates are typically lower in crossover trials (Table 1, ), but this design may limit generalizability to heterogeneous RCC populations. Blinding protocols and baseline stabilization periods are critical to mitigate bias .

Q. What methodological challenges arise from species-specific differences in P2X3 receptor function during this compound’s preclinical-to-clinical translation?

Animal models (e.g., guinea pig cough assays) show robust antitussive effects, but human P2X3 receptor distribution and coupling mechanisms differ. For example, murine vagal ganglia express distinct P2X3 splice variants, complicating translational extrapolation. Researchers must integrate in silico modeling of human receptor structures with ex vivo human tissue studies to validate target engagement. Discrepancies in receptor pharmacology between species necessitate cautious dose extrapolation using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .

Q. How can dose-ranging studies optimize this compound’s therapeutic window in RCC?

Phase II dose-ranging trials (e.g., 10–150 mg BID) identified 50 mg BID as the ED50 for cough reduction, balancing efficacy and tolerability. Bayesian adaptive trial designs were employed to iteratively refine dosing, using efficacy-toxicity tradeoff models. Pharmacodynamic markers (e.g., capsaicin cough challenge) and exposure-response analyses linked plasma concentrations to receptor occupancy. However, inter-individual variability in CYP3A4 metabolism requires personalized dosing strategies in subpopulations (e.g., hepatic impairment) .

Q. Methodological Considerations for Future Research

  • Contradictory Data Analysis : Discrepancies between this compound’s preclinical efficacy and clinical outcomes (e.g., modest cough reduction vs. animal models) may stem from differences in ATP signaling pathways. Researchers should conduct post hoc subgroup analyses (e.g., by cough etiology) and use machine learning to identify predictive biomarkers .
  • Trial Design : Incorporate patient stratification by cough phenotype (e.g., neurogenic vs. inflammatory) in adaptive platform trials to enhance generalizability .
  • Long-Term Safety : Extended follow-up studies (≥52 weeks) are needed to assess hepatotoxicity risks, leveraging real-world data from pharmacovigilance databases .

Eigenschaften

IUPAC Name

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBUJILSMBILX-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948232-63-0
Record name Filapixant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FILAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.